molecular formula C14H15NO2 B11874983 Methyl 3-(2-methylquinolin-6-yl)propanoate

Methyl 3-(2-methylquinolin-6-yl)propanoate

Cat. No.: B11874983
M. Wt: 229.27 g/mol
InChI Key: ISLZNNXISNLDCM-UHFFFAOYSA-N
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Description

Methyl 3-(2-methylquinolin-6-yl)propanoate is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 3-(2-methylquinolin-6-yl)propanoate typically involves the esterification of 3-(2-methylquinolin-6-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 3-(2-methylquinolin-6-yl)propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methylquinolin-6-yl)propanoate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Methyl 3-(2-methylquinolin-6-yl)propanoate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific ester functional group, which can influence its reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 3-(2-methylquinolin-6-yl)propanoate

InChI

InChI=1S/C14H15NO2/c1-10-3-6-12-9-11(4-7-13(12)15-10)5-8-14(16)17-2/h3-4,6-7,9H,5,8H2,1-2H3

InChI Key

ISLZNNXISNLDCM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)CCC(=O)OC

Origin of Product

United States

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